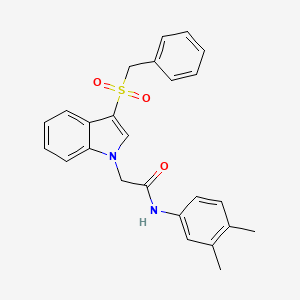

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-18-12-13-21(14-19(18)2)26-25(28)16-27-15-24(22-10-6-7-11-23(22)27)31(29,30)17-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRIUFSKYLHWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through sulfonylation reactions, where the indole core reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the indole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or benzylsulfonyl groups.

Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

Substitution: Substituted derivatives where the benzylsulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole have been studied for their ability to inhibit cancer cell proliferation. A study focusing on indole-based compounds showed promising results against various cancer cell lines, suggesting that this compound may have similar potential .

Antimicrobial Properties

The compound's sulfonamide group may contribute to its antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections. A related study demonstrated that certain sulfonamide derivatives exhibited potent antibacterial effects against Gram-positive bacteria, indicating that this compound could be further explored in this context .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Similar compounds have been reported to inhibit specific enzymes involved in disease pathways, such as those related to cancer and inflammation. For example, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

Neuropharmacological Effects

Research into acetamides has revealed potential neuropharmacological effects, including anxiolytic and anticonvulsant properties. Studies on structurally related compounds suggest that this compound might also exhibit such effects, warranting further investigation into its impact on neurological conditions .

Synthetic Utility

The synthesis of this compound can be achieved through various methods involving the coupling of indole derivatives with acetamides and sulfonamides. This versatility in synthesis allows for the modification of its structure to enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Screening

A study evaluated the anticancer efficacy of several indole derivatives against breast cancer cell lines. Among these derivatives, one closely related to this compound demonstrated a significant reduction in cell viability at low micromolar concentrations. This highlights the potential of this compound in developing new anticancer agents .

Case Study 2: Antibacterial Evaluation

In another investigation focused on sulfonamide derivatives, a compound structurally similar to this compound was tested against various bacterial strains. The results indicated strong inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to this compound could yield effective antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

- 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

- 2-(3-(propylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide stands out due to its specific benzylsulfonyl group, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dimethylphenyl group and an indole moiety, suggests diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : The indole ring is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Sulfonyl Group : The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

- Acetamide Formation : The final step involves coupling the sulfonyl-indole derivative with 3,4-dimethylphenylamine and acetic anhydride to yield the acetamide.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, dual inhibition of MDM2 and XIAP has been proposed as a promising strategy for cancer treatment .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential for development as antibacterial agents .

Anti-inflammatory Effects

Research indicates that compounds containing indole structures often exhibit anti-inflammatory properties. This may be due to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .

The mechanism of action for this compound likely involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, including those related to cancer progression and inflammation.

- Receptor Modulation : It may also interact with specific receptors that regulate cellular signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Anticancer Activity : A study demonstrated that indole derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting that similar compounds could be effective in cancer therapy .

- Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of sulfonamide derivatives against various pathogens, supporting the potential use of this compound as an antibacterial agent .

Q & A

Q. What are the standard protocols for synthesizing this compound and its derivatives?

Synthesis typically involves multi-step reactions, including coupling of indole scaffolds with substituted phenylacetamide groups. Key steps include:

- Sulfonylation : Reacting indole intermediates with phenylmethanesulfonyl chloride in anhydrous DMSO or acetonitrile under reflux .

- Amide Coupling : Using coupling agents like HATU or EDCI with substituted amines (e.g., 3,4-dimethylphenylamine) in polar aprotic solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/chloroform .

Example : A 77% yield was achieved for a sulfonamide derivative using ZnBr₂ as a catalyst in acetonitrile .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR confirm substituent positioning (e.g., indole C3 sulfonylation at δ 7.8–8.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 544.12 for a quinazolin-2-yl derivative) .

- IR : Identifies functional groups (e.g., C=O stretch at 1697 cm for amides) .

Q. How are in vitro biological assays designed for therapeutic evaluation?

- Antioxidant Activity : DPPH and FRAP assays measure radical scavenging (IC values for indole derivatives range 10–50 µM) .

- Anticancer Screening : MTT assays using cancer cell lines (e.g., IC = 8–14 µM for Bcl-2/Mcl-1 inhibitors) .

- Enzymatic Inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Dose-Response Curves : Compare IC values across cell lines (e.g., leukemia vs. solid tumors) .

- Control Experiments : Use known inhibitors (e.g., alachlor for acetamide comparators) .

- Meta-Analysis : Cross-reference structural analogs (e.g., nitro vs. methoxy substituents altering logP) .

Q. What strategies improve solubility and blood-brain barrier permeability?

- Hydrophilic Substituents : Introduce -OH or -SONH groups (e.g., 9b derivative with 100% aqueous solubility) .

- Prodrug Design : Mask polar groups with esters or sulfonamides .

- In Silico Modeling : Predict logP and CNS MPO scores (>4 indicates BBB permeability) .

Q. How does X-ray crystallography inform structure-activity relationships?

- Dihedral Angles : Indole-phenyl plane angles (66.5°–81.2°) correlate with steric hindrance and binding pocket compatibility .

- Hydrogen Bonding : Cyclic dimers via N–H···O interactions stabilize crystal packing, influencing solubility .

- Software Tools : SHELX refines high-resolution data to resolve electron density maps .

Q. How are systematic SAR studies conducted for this compound class?

- Substituent Variation : Test electron-withdrawing (e.g., -NO) vs. donating groups (e.g., -OCH) at indole C3 or phenyl rings .

- Bioisosteric Replacement : Replace sulfonyl with carbonyl groups to compare potency .

- Data Table :

| Substituent (R) | IC (µM) | logP |

|---|---|---|

| 4-NO-Ph | 8.2 | 3.1 |

| 3,4-(CH)-Ph | 14.5 | 4.2 |

| 4-OCH-Ph | 22.7 | 2.8 |

Q. Source :

Q. What computational methods model target interactions?

- Docking Studies : AutoDock Vina predicts binding to Bcl-2/Mcl-1 (binding energy < -9 kcal/mol) .

- MD Simulations : Analyze stability of sulfonamide-indole interactions over 100 ns trajectories .

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311G** basis set .

Q. How is target engagement validated in cellular models?

- Pull-Down Assays : Biotinylated probes isolate protein complexes for Western blotting .

- Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization at varying temperatures .

- SPR : Measure binding kinetics (e.g., K = 120 nM for orexin-1 receptor) .

Q. What analytical methods quantify the compound in biological matrices?

- LC-MS/MS : LOQ = 0.1 ng/mL in plasma using [M+H] transitions .

- HPLC-UV : λ = 254 nm, retention time 12.3 min (C18 column, acetonitrile/water) .

- Validation Parameters : Include recovery (>85%), precision (RSD < 15%), and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.